(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
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Overview
Description
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate: is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, acetoxymethyl groups, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring, which is then functionalized with acetoxymethyl groups.
Purine Base Attachment: The purine base is introduced through a glycosylation reaction, where the purine derivative is coupled with the functionalized tetrahydrofuran ring.
Acetylation: The final step involves acetylation to protect the hydroxyl groups, resulting in the formation of the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the purine base.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetoxymethyl groups to hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.
Medicine
In medicine, this compound is explored for its anticancer properties. It can induce apoptosis in cancer cells by integrating into their DNA and disrupting normal cellular processes.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modify nucleic acids makes it a valuable tool in drug design and development.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids. Once integrated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
What sets (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate apart is its unique combination of functional groups and stereochemistry. This allows for specific interactions with biological targets, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C17H21N5O8 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-6-oxo-1H-purin-9-yl)methyl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N5O8/c1-7(23)27-5-11-14(29-9(3)25)13(28-8(2)24)10(30-11)4-22-6-19-12-15(22)20-17(18)21-16(12)26/h6,10-11,13-14H,4-5H2,1-3H3,(H3,18,20,21,26)/t10?,11-,13+,14-/m1/s1 |
InChI Key |
RCJFIPORQLMFQG-YHMMTMRJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)CN2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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